molecular formula C20H21N3O4S B2997623 N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 941931-72-2

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No.: B2997623
CAS No.: 941931-72-2
M. Wt: 399.47
InChI Key: RACPSQLKVJBQCS-UHFFFAOYSA-N
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Description

N-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2,4-dimethylphenyl group. The acetamide side chain is linked to a 4-(ethylsulfonyl)phenyl moiety. Such compounds are often explored for enzyme inhibition (e.g., tyrosinase, lipoxygenase) or antimicrobial activity .

Properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-4-28(25,26)16-8-6-15(7-9-16)12-18(24)21-20-23-22-19(27-20)17-10-5-13(2)11-14(17)3/h5-11H,4,12H2,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACPSQLKVJBQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on a review of relevant literature.

Chemical Structure and Properties

The compound features a unique structure characterized by an oxadiazole ring and an acetamide moiety. Its molecular formula is C18H22N4O3SC_{18}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 374.45 g/mol. The presence of the 1,3,4-oxadiazole ring is significant due to its bioisosteric properties, which can influence biological activity and pharmacokinetics.

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, derivatives of oxadiazoles have been reported to exhibit IC50 values in the low micromolar range against human cancer cell lines such as colon adenocarcinoma and breast cancer .
  • Anti-inflammatory Effects :
    • Studies indicate that oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests potential applications in treating inflammatory diseases .
  • Antimicrobial Properties :
    • The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Targeting Cellular Pathways : The compound may interact with specific cellular pathways involved in cell division and apoptosis, leading to cancer cell death.
  • Enzyme Inhibition : Research indicates that oxadiazole derivatives can inhibit key enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are implicated in cancer progression and inflammation .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various oxadiazole derivatives and evaluated their anticancer effects on multiple cell lines. One derivative exhibited an IC50 value of 92.4 µM against a panel of 11 cancer cell lines, indicating significant antiproliferative activity .

Case Study 2: Anti-inflammatory Properties

A recent investigation assessed the anti-inflammatory potential of oxadiazole compounds in animal models. The results showed a marked reduction in inflammation markers after treatment with the compound, suggesting its efficacy in managing inflammatory disorders.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving suitable precursors.
  • Substitution Reactions : Further modifications are made to introduce the ethylsulfonyl group and other functional groups to enhance biological activity.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The oxadiazole ring’s substitution pattern significantly influences biological activity and physicochemical properties. Key analogs include:

Compound Name Substituent on Oxadiazole (Position 5) Acetamide Side Chain Molecular Weight Key Properties/Activity
Target Compound 2,4-Dimethylphenyl 4-(Ethylsulfonyl)phenyl ~401.45 g/mol* Not reported in evidence; inferred
2-(4-(Ethylsulfonyl)phenyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide 4-Fluorophenyl 4-(Ethylsulfonyl)phenyl ~403.39 g/mol Higher polarity due to fluorine
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide 5-Bromobenzofuran-2-yl Thio-linked 4-fluorophenyl ~491.33 g/mol Tyrosinase inhibition (IC₅₀: ~12 µM)
2-(2,4-Dichlorophenoxy)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide 3-(Methylsulfonyl)phenyl 2,4-Dichlorophenoxy 442.3 g/mol Higher molecular weight, lipophilicity

Notes:

  • The ethylsulfonyl group in the target compound enhances water solubility compared to methylsulfonyl analogs .
  • Bromobenzofuran substitutions (as in ) introduce bulkiness, which may hinder membrane permeability despite strong enzyme inhibition.

Heterocycle Replacements

Replacing the oxadiazole core with other heterocycles alters electronic properties and metabolic stability:

Compound Name Core Heterocycle Key Modifications Activity/Stability
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-(p-tolyl)thieno[3,2-d]pyrimidin-2-yl)thio)acetamide Thiadiazole Thienopyrimidine-thio linkage Predicted enhanced metabolic stability
N-(4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide Thiadiazole Sulfamoyl linkage Antibacterial potential

Key Findings :

  • Thiadiazole analogs often exhibit higher metabolic stability due to reduced oxidative susceptibility compared to oxadiazoles .
  • Sulfamoyl groups (e.g., ) may improve solubility but reduce cell permeability.

Pharmacological Activity Comparison

Compound Class Enzyme Target IC₅₀/EC₅₀ Reference
Oxadiazole-thioacetamides Tyrosinase 12–25 µM
N-Substituted Oxadiazoles Lipoxygenase 0.81–1.2 µM
Ethylsulfonyl-containing Not reported N/A N/A

Insights :

  • Lipoxygenase inhibitors with nitro substituents (e.g., ) show sub-micromolar activity, highlighting the importance of electron-withdrawing groups.

Q & A

Q. What are the standard synthetic routes for synthesizing N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of a substituted hydrazide with a carbonyl derivative. For example:

Oxadiazole Formation : React 2,4-dimethylphenylcarboxylic acid hydrazide with a carbonyl compound (e.g., 4-(ethylsulfonyl)phenylacetic acid chloride) under reflux in a dehydrating solvent (e.g., POCl₃ or H₂SO₄) to form the 1,3,4-oxadiazole ring .

Acetamide Linkage : Introduce the acetamide group via nucleophilic substitution or coupling reactions. For instance, react the oxadiazole intermediate with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) .
Key steps include purity verification via column chromatography and spectroscopic characterization (NMR, IR, mass spectrometry).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : To confirm substituent positions and integration ratios (e.g., methyl groups at 2,4-dimethylphenyl, ethylsulfonyl protons) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide, S=O stretch at ~1150 cm⁻¹ for sulfonyl) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • Elemental Analysis : Confirm C, H, N, S composition .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction mechanisms of this compound?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model cyclocondensation energetics and identify rate-limiting steps .
  • Solvent Optimization : Employ COSMO-RS simulations to predict solvent effects on reaction yields .
  • Transition State Analysis : Locate intermediates using Gaussian or ORCA software to refine reaction conditions (e.g., temperature, catalyst) .
    Computational workflows should be validated with small-scale experiments before scaling up.

Q. How to resolve discrepancies in reported biological activity data for structurally similar acetamide derivatives?

  • Methodological Answer :
  • Comparative SAR Studies : Systematically vary substituents (e.g., sulfonyl vs. methyl groups) and test inhibitory activity against target enzymes (e.g., lipoxygenase) using in vitro assays .
  • Docking Simulations : Perform molecular docking (AutoDock Vina, Schrödinger) to correlate electronic properties (HOMO-LUMO gaps) with bioactivity .
  • Meta-Analysis : Cross-reference kinetic data (e.g., IC₅₀ values) across studies, accounting for assay conditions (pH, temperature) .

Q. What strategies are effective for analyzing degradation products or stability under varying conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and analyze products via HPLC-MS .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life at storage temperatures .
  • Stability-Indicating Assays : Develop validated HPLC methods with photodiode array detection to monitor degradation pathways .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility and formulation compatibility?

  • Methodological Answer :
  • Ternary Phase Diagrams : Map solubility in co-solvent systems (e.g., PEG-400/water) using shake-flask methods .
  • Hansen Solubility Parameters : Compare experimental solubility with HSPiP software predictions to identify optimal excipients .
  • Crystallography : Resolve polymorphic forms via X-ray diffraction (as in ) to correlate crystal packing with solubility .

Experimental Design

Q. What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?

  • Methodological Answer :
  • Enzyme Kinetics : Use spectrophotometric assays (e.g., lipoxygenase inhibition via linoleic acid peroxidation monitoring at 234 nm) .
  • Dose-Response Curves : Calculate IC₅₀ values with nonlinear regression (GraphPad Prism) .
  • Selectivity Screening : Test against related enzymes (e.g., COX-2) to assess specificity .

Structural and Mechanistic Studies

Q. How to elucidate the compound’s binding mode to target proteins?

  • Methodological Answer :
  • X-Ray Crystallography : Co-crystallize the compound with the target protein (e.g., lipoxygenase) and resolve the structure (see for analogous methods) .
  • Molecular Dynamics Simulations : Simulate binding interactions over 100 ns trajectories (GROMACS) to assess stability .
  • SAR by NMR : Use fragment-based screening to map critical binding residues .

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